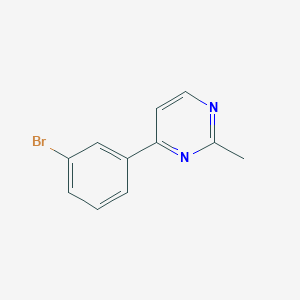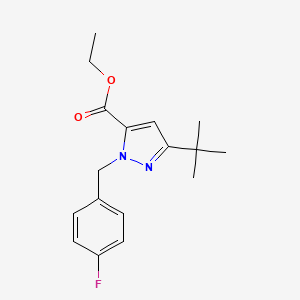
4-(3-Bromophenyl)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and any known aliases. It may also include information on its appearance (solid, liquid, color, etc.) and any notable physical characteristics .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It would include the reaction conditions, the reagents used, and the steps involved .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of its atoms and the types of bonds between them .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would include information on the compound’s melting and boiling points, its solubility in various solvents, its density, and other physical properties. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with common reagents .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Organic Synthesis
Brominated aromatic compounds, similar to 4-(3-Bromophenyl)-2-methylpyrimidine, are pivotal intermediates in the synthesis of complex molecules. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, demonstrates the importance of brominated intermediates in drug synthesis (Qiu et al., 2009).
Catalysis
Research on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, which share the pyrimidine core with this compound, underscores the role of such structures in developing medicinal and pharmaceutical compounds. This work highlights the utility of these scaffolds in the synthesis of bioactive molecules using various catalysts, from 1992 to 2022 (Parmar et al., 2023).
Material Science and Nanotechnology
Sensor Development
Fluorescent chemosensors based on related molecular structures demonstrate the utility of brominated and pyrimidine compounds in detecting various analytes. This application is significant for environmental monitoring, medical diagnostics, and chemical sensing (Roy, 2021).
Nanoparticle Synthesis
Silver nanoparticles (Ag NPs) with antimicrobial activities have been synthesized using brominated compounds as precursors or functionalizing agents. Such research indicates the potential for this compound in nanomaterials and coatings with biomedical applications (Sharma et al., 2009).
Pharmacology and Drug Development
- Drug Carrier Design: The incorporation of brominated phenyl groups and pyrimidine structures into drug carriers can enhance the delivery and efficacy of pharmaceuticals. Research into BODIPY (a class of fluorescent molecules) and its use in medical diagnostics and treatment suggests a pathway for the use of similar brominated compounds in designing multifunctional drug carriers and diagnostics tools (Marfin et al., 2017).
Mécanisme D'action
Target of Action
Related compounds such as pyrazolines and their derivatives have been reported to have a wide range of biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .
Mode of Action
For instance, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AchE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and body movement impairment .
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-bromophenyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-13-6-5-11(14-8)9-3-2-4-10(12)7-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQMPOHPMGKBOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383761 |
Source


|
| Record name | 4-(3-bromophenyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-12-9 |
Source


|
| Record name | 4-(3-Bromophenyl)-2-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-bromophenyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)


![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)





